molecular formula C15H12N2O2S2 B2929277 Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797161-11-5

Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2929277
CAS No.: 1797161-11-5
M. Wt: 316.39
InChI Key: ZRLLLLLCLIOOPX-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives

Synthetic Routes and Reaction Conditions:

  • Coupling Reactions: The synthesis of this compound often involves coupling reactions between benzo[b]thiophene derivatives and thiazole derivatives. These reactions typically require the use of palladium catalysts and appropriate ligands to facilitate the formation of the desired product.

  • Electrophilic Cyclization: Another common method involves electrophilic cyclization reactions, where the benzo[b]thiophene core is reacted with a suitable electrophile to form the azetidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and improving yield.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzothiophene core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Saturated analogs of the original compound.

  • Substitution Products: Derivatives with different functional groups at specific positions on the benzothiophene core.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Medicine: The compound has been explored for its antimicrobial and anticancer properties, making it a candidate for drug development. Industry: Its unique structure makes it useful in the creation of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. The thiazole and azetidine rings are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzo[b]thiophene derivatives: These compounds share the benzothiophene core but may have different substituents and functional groups.

  • Thiazole derivatives: Compounds containing the thiazole ring, which can exhibit similar biological activities.

  • Azetidine derivatives: Molecules featuring the azetidine ring, which can have diverse chemical and biological properties.

Uniqueness: Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combination of benzothiophene, thiazole, and azetidine rings, which provides a unique structural framework that can lead to distinct biological and chemical properties compared to its individual components.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in research and industry

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(13-7-10-3-1-2-4-12(10)21-13)17-8-11(9-17)19-15-16-5-6-20-15/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLLLLLCLIOOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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